5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride
Overview
Description
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is an organic compound that features a furan ring substituted with a bromophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Formation of the acyl chloride: The final step involves converting the furan derivative into the acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromophenyl and trifluoromethyl groups influence the electronic properties of the furan ring, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoyl chloride
- 5-(4-Methylphenyl)-2-(trifluoromethyl)-3-furoyl chloride
- 5-(4-Fluorophenyl)-2-(trifluoromethyl)-3-furoyl chloride
Uniqueness
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in specific substitution and coupling reactions that are not as readily achievable with other halogens or substituents.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFNLKADRLBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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